1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[benzotriazol-1-yl(phenyl)methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6/c1-2-8-14(9-3-1)19(24-17-12-6-4-10-15(17)20-22-24)25-18-13-7-5-11-16(18)21-23-25/h1-13,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVGBIQSEYQZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(N2C3=CC=CC=C3N=N2)N4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with aromatic aldehydes in the presence of ethanol, forming benzotriazole-based N,O-acetals . This reaction can be optimized by carrying it out at low temperatures (5–10 °C) and briefly irradiating it in an ultrasonic bath . Industrial production methods often involve large-scale synthesis using readily available starting materials and efficient reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents, although specific conditions may vary.
Common reagents used in these reactions include hydroxylamine-O-sulfonic acid for N-amination and various electrophiles for substitution reactions . Major products formed from these reactions include acylsilanes, acylboranes, and other benzotriazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Benzotriazoles have been extensively studied for their pharmacological properties. The compound in focus exhibits several biological activities:
- Antimicrobial Activity : Studies indicate that derivatives of benzotriazole demonstrate significant antibacterial and antifungal properties. For instance, compounds derived from benzotriazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. One study reported that 5-halogenomethylsulfonyl-benzotriazoles exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Antiparasitic Properties : Certain benzotriazole derivatives have shown potential against parasitic infections. For example, a study demonstrated that N-benzenesulfonyl derivatives of benzotriazole exhibited dose-dependent growth inhibition against Trypanosoma cruzi, the causative agent of Chagas disease .
- Anthelmintic Activity : Benzotriazoles have also been explored for their anthelmintic properties. A series of synthesized benzotriazole derivatives were tested against adult earthworms (Pheretima posthuma), showing varying degrees of efficacy when compared to established anthelmintics like mebendazole .
Material Science Applications
In material science, benzotriazoles are recognized for their utility as stabilizers and UV absorbers in polymers:
- UV Stabilization : Benzotriazoles are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation and prevent degradation. This application is crucial for enhancing the longevity and performance of materials exposed to sunlight .
- Corrosion Inhibition : The compound has also been investigated for its potential as a corrosion inhibitor in metal surfaces. Benzotriazoles form protective films on metal surfaces, thereby reducing corrosion rates significantly .
Environmental Applications
Benzotriazoles are increasingly recognized for their environmental significance:
- Bioremediation : Some studies suggest that benzotriazole derivatives can be utilized in bioremediation processes to degrade pollutants in contaminated environments. Their ability to interact with various organic compounds makes them suitable candidates for environmental cleanup efforts .
Case Study 1: Antibacterial Efficacy
A research study evaluated the antibacterial activity of a series of benzotriazole derivatives against Staphylococcus aureus. The results indicated that certain compounds exhibited MIC values lower than those of traditional antibiotics, highlighting their potential as alternative antimicrobial agents .
Case Study 2: UV Absorption in Polymers
In a comparative analysis of various UV stabilizers used in polymer formulations, benzotriazole derivatives demonstrated superior performance in preventing photodegradation compared to other stabilizers. This was attributed to their effective absorption of UV light and subsequent energy dissipation .
Summary Table of Applications
| Application Area | Specific Use | Example Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive/negative bacteria |
| Antiparasitic Properties | Inhibition of Trypanosoma cruzi growth | |
| Anthelmintic Activity | Dose-dependent efficacy against Pheretima posthuma | |
| Material Science | UV Stabilization | Enhances longevity of plastics |
| Corrosion Inhibition | Reduces corrosion rates on metal surfaces | |
| Environmental Science | Bioremediation | Potential use in degrading environmental pollutants |
Mechanism of Action
The mechanism of action of 1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole involves its ability to form stable coordination compounds with metals, acting as a corrosion inhibitor . In biological systems, the compound’s large conjugated system allows it to interact with enzymes and receptors through π–π stacking interactions and hydrogen bonding . These interactions enable the compound to exhibit a broad spectrum of biological activities, including binding to molecular targets and influencing various pathways .
Comparison with Similar Compounds
1-Benzyl-1H-1,2,3-benzotriazole (CAS 4706-43-8)
- Molecular Formula : C₁₃H₁₁N₃
- Molecular Weight : 209.25 g/mol
- Key Features : A simpler derivative with a single benzotriazole unit attached to a benzyl group. Lacks the bis-benzotriazole structure of the target compound, resulting in lower molecular complexity and reduced steric hindrance. Used as a ligand in coordination chemistry .
1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole (CAS 187095-23-4)
- Molecular Formula : C₁₅H₁₃ClN₆
- Molecular Weight : 312.76 g/mol
- Key Features : Contains a chloropropyl linker between two benzotriazole units. The chlorine atom introduces electron-withdrawing effects, enhancing electrophilicity compared to the phenylmethyl linker in the target compound. Predicted density: 1.49 g/cm³ .
1-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole
- Structure : Similar to the target compound but with a 4-methylphenyl group instead of a phenyl group.
Physicochemical Properties
Key Observations :
- Bis-benzotriazole derivatives generally exhibit higher molecular weights and boiling points compared to mono-benzotriazole compounds due to increased van der Waals interactions.
- Electron-withdrawing substituents (e.g., Cl in CAS 187095-23-4) lower pKa values, enhancing acidity .
Biological Activity
1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole (CAS No. 105873-95-8) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and antifungal activities.
Chemical Structure
The molecular formula of this compound is , with a complex structure that contributes to its biological activity. The presence of the benzotriazole moiety is significant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the benzotriazole nucleus exhibit varying degrees of antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that derivatives of benzotriazole possess moderate antibacterial properties against various strains such as Escherichia coli and Bacillus subtilis. The antibacterial efficacy is attributed to the hydrophobic groups present in the structure, which enhance membrane permeability and disrupt bacterial cell integrity .
- Antifungal Activity : The compound has also demonstrated antifungal effects against pathogens like Candida albicans and Aspergillus niger. Minimum inhibitory concentrations (MICs) have been reported in the range of 12.5 to 25 µg/ml against these fungi, indicating promising potential for therapeutic applications .
| Activity Type | Pathogen/Target | MIC (µg/ml) |
|---|---|---|
| Antibacterial | E. coli, B. subtilis | Moderate |
| Antifungal | C. albicans | 12.5 - 25 |
| A. niger | 12.5 - 25 |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases . The modulation of inflammatory pathways positions it as a candidate for further pharmacological exploration.
Case Studies
A notable study examined the effects of benzotriazole derivatives on protozoan parasites such as Trypanosoma cruzi. The derivative N-benzenesulfonylbenzotriazole showed significant growth inhibition in epimastigote forms at concentrations as low as 25 µg/mL, with a higher efficacy observed against trypomastigotes . These findings underscore the potential use of benzotriazole derivatives in antiparasitic therapies.
Research Findings
Recent studies have focused on synthesizing new derivatives to enhance biological activity:
- Synthesis and Testing : A series of benzotriazole derivatives were synthesized and screened for their antibacterial and antifungal activities. Compounds with bulky hydrophobic substituents exhibited superior antimicrobial properties compared to their simpler analogs .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the benzotriazole ring can significantly influence biological activity. For example, introducing electron-withdrawing groups increased antifungal potency while specific substitutions decreased activity .
Q & A
Q. What are the common synthetic routes for 1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example, Cu-catalyzed arylation of 1-acylbenzotriazoles can introduce aryl groups at the benzotriazole N1 position . Key variables include solvent polarity (e.g., water for eco-friendly synthesis), temperature (60–100°C), and catalyst loading (2–5 mol% Cu). Yield optimization requires monitoring by HPLC or LC-MS to detect intermediates like 1-(2-aminoethyl)benzotriazole .
Q. How is the purity and structural integrity of this compound verified in academic research?
- Methodological Answer : Purity is confirmed via HPLC (≥95% purity threshold) and melting point analysis. Structural validation employs -/-NMR to confirm substituent positions and FT-IR for functional group identification (e.g., benzotriazole C-N stretches at 1450–1600 cm). Single-crystal X-ray diffraction (SC-XRD) resolves stereoelectronic effects, such as the dihedral angle (76.8°) between benzotriazole and phenyl rings .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of benzotriazole derivatives?
- Methodological Answer : Contradictions arise from substituent effects (e.g., electron-withdrawing vs. donating groups) or assay variability. A systematic approach includes:
- Comparative SAR Studies : Test derivatives like 1-(4-chlorobenzoyl)-benzotriazole (antifungal) vs. 1-(1-naphthalenylcarbonyl)-benzotriazole (anti-inflammatory) .
- In Silico Modeling : Use DFT to calculate electrostatic potential surfaces and predict binding affinities .
- Standardized Assays : Replicate studies under controlled conditions (e.g., MIC values for antifungal activity) .
Q. What crystallographic techniques are critical for analyzing non-covalent interactions in benzotriazole derivatives?
- Methodological Answer : SC-XRD reveals π-π stacking (centroid distances: 3.75 Å) and hydrogen-bonding networks (e.g., O–H···N interactions). For 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole, weak C–H···O bonds form 2D sheets . Pair with Hirshfeld surface analysis to quantify interaction contributions (e.g., 12% van der Waals, 8% hydrogen bonding) .
Q. How can regioselectivity challenges in benzotriazole functionalization be addressed?
- Methodological Answer : Regioselectivity at N1 vs. N2 positions is controlled by:
- Steric Effects : Bulky substituents (e.g., 1-isopropyl groups) favor N1 functionalization .
- Catalytic Systems : Pd/Cu catalysts enable C–H activation at specific sites, as seen in 1-(2-pyridinylsulfonyl)-benzotriazole synthesis .
- Protecting Groups : Use 1-(2-hydroxyethyl)-benzotriazole as a transient intermediate to block undesired sites .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
